Sulfato de dibekacina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibekacin sulfate (ABK) is an aminoglycoside antibiotic. It is a semisynthetic derivative of kanamycin developed by Hamao Umezawa and collaborators for Meiji Seika . It has broad antimicrobial activities against not only Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) but also Gram-negative bacteria .
Synthesis Analysis
An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated, and analyzed by ESI-HRMS2 and 2D NMR . The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions .Molecular Structure Analysis
The molecular formula of Dibekacin sulfate is C18H37N5O8 . Its average mass is 549.594 Da and its monoisotopic mass is 549.231567 Da .Chemical Reactions Analysis
Dibekacin sulfate is known to interfere with protein synthesis . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin .Physical and Chemical Properties Analysis
The empirical formula of Dibekacin sulfate is C18H37N5O8 . Its CAS number is 93965-12-9 and its molecular weight is 451.52 .Aplicaciones Científicas De Investigación
Agente Antibacteriano
El sulfato de dibekacina es un antibiótico aminoglucósido {svg_1}. Se utiliza para tratar una amplia gama de infecciones bacterianas. Funciona uniéndose a los ribosomas bacterianos e inhibiendo la síntesis de proteínas bacterianas {svg_2}.
Interacción con las penicilinas
La investigación ha demostrado que existe una interacción in vitro entre dibekacina y penicilinas semisintéticas como la carbenicilina, la ampicilina y la ticarcilina {svg_3}. Esta interacción puede influir en la cinética de inactivación de la dibekacina {svg_4}.
Uso en terapias combinadas
La eficacia terapéutica de ciertos medicamentos puede verse afectada cuando se utilizan en combinación con dibekacina. Por ejemplo, el riesgo o la gravedad de la metahemoglobinemia pueden aumentar cuando la dibekacina se combina con Tetracaína {svg_5}.
Impacto en la eficacia de las vacunas
La eficacia terapéutica de ciertas vacunas puede disminuir cuando se utilizan en combinación con dibekacina. Por ejemplo, la eficacia de la cepa de antígeno vivo Vibrio cholerae CVD 103-HgR puede disminuir cuando se utiliza en combinación con dibekacina {svg_6}.
Uso en ganado
La resistencia a los antibióticos es un problema significativo en el sector ganadero, y la dibekacina, como otros antibióticos, puede contribuir a este problema {svg_7}. Su uso en la cría de ganado debe gestionarse cuidadosamente para evitar el desarrollo y la propagación de bacterias resistentes {svg_8}.
Impacto ambiental
El uso de antibióticos como la dibekacina en varios sectores, incluida la medicina y la cría de ganado, puede conducir a su acumulación en el medio ambiente {svg_9}. Esto puede tener varios impactos, incluido el desarrollo de bacterias resistentes a los antibióticos en el medio ambiente {svg_10}.
Mecanismo De Acción
Target of Action
Dibekacin sulfate, also known as Panimycin, is primarily targeted towards the 30S subunit of the bacterial ribosome . The 30S subunit is a crucial component of the protein synthesis machinery in bacteria, playing a key role in the initiation of translation and ensuring the accuracy of protein synthesis.
Mode of Action
Dibekacin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding interferes with the decoding site around nucleotide 1400 in the 16S subunit of the ribosome . The hindered interaction causes mRNA to be misread, and the incorrect amino acids are inserted into the protein .
Biochemical Pathways
The primary biochemical pathway affected by Dibekacin sulfate is the protein synthesis pathway in bacteria. By causing misreading of mRNA during translation, Dibekacin sulfate disrupts the normal functioning of this pathway, leading to the production of non-functional or toxic proteins . The downstream effects of this disruption include impaired cellular functions and eventual cell death .
Result of Action
The primary molecular effect of Dibekacin sulfate’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins . On a cellular level, this results in impaired cellular functions and eventual cell death . This makes Dibekacin sulfate effective in treating infections caused by bacteria, particularly those that are resistant to other antibiotics .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dibekacin sulfate interacts with the 30S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, leading to the death of the bacteria
Cellular Effects
Dibekacin sulfate has been shown to be active against Kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa
Molecular Mechanism
The molecular mechanism of Dibekacin sulfate involves binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction leads to changes in gene expression and can result in the death of the bacteria .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Dibekacin sulfate involves the modification of Kanamycin A, which is a naturally occurring aminoglycoside antibiotic. The modification involves the addition of a butyryl group to the 6'-amino group of Kanamycin A, followed by sulfation of the 3'-hydroxyl group. The resulting compound is Dibekacin sulfate.", "Starting Materials": [ "Kanamycin A", "Butyric anhydride", "Pyridine", "Chlorosulfonic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Kanamycin A is dissolved in pyridine and reacted with butyric anhydride to form 6'-butyryl-Kanamycin A.", "6'-butyryl-Kanamycin A is dissolved in chloroform and reacted with chlorosulfonic acid to form 6'-butyryl-Kanamycin A sulfate.", "The resulting sulfate is dissolved in water and neutralized with sodium hydroxide to form 6'-butyryl-Kanamycin A sulfate salt.", "The salt is dissolved in ethanol and reacted with sulfuric acid to form Dibekacin sulfate.", "The product is purified by crystallization and dried to obtain pure Dibekacin sulfate." ] } | |
Número CAS |
58580-55-5 |
Fórmula molecular |
C18H39N5O12S |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
Clave InChI |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
SMILES canónico |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.